molecular formula C21H21N3O5S2 B14620217 Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate CAS No. 59987-92-7

Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate

Cat. No.: B14620217
CAS No.: 59987-92-7
M. Wt: 459.5 g/mol
InChI Key: RXTLRPVFJCADPD-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acridine moiety, which is a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring. This compound has a molecular formula of C20H17N3O2S and a molecular weight of 363.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate typically involves the reaction of 9-aminoacridine with 4-nitrobenzenesulfonamide under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-, monomethanesulfonate is unique due to its specific combination of the acridine moiety and the methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, particularly in the context of DNA intercalation and anticancer properties .

Properties

CAS No.

59987-92-7

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]methanesulfonamide;methanesulfonic acid

InChI

InChI=1S/C20H17N3O2S.CH4O3S/c1-26(24,25)23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;1-5(2,3)4/h2-13,23H,1H3,(H,21,22);1H3,(H,2,3,4)

InChI Key

RXTLRPVFJCADPD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O

Origin of Product

United States

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